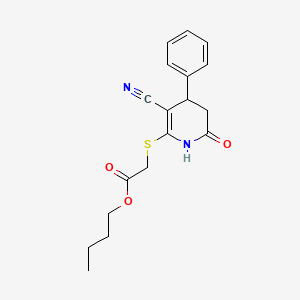![molecular formula C12H17N3S B2439583 [(E)-{[4-(2-メチルプロピル)フェニル]メチリデン}アミノ]チオ尿素 CAS No. 914636-45-6](/img/structure/B2439583.png)
[(E)-{[4-(2-メチルプロピル)フェニル]メチリデン}アミノ]チオ尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea is an organic compound with the molecular formula C12H17N3S It is a thiourea derivative, characterized by the presence of a thiourea group attached to a substituted phenyl ring
科学的研究の応用
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea typically involves the condensation of 4-(2-methylpropyl)benzaldehyde with thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in an ethanol solvent, to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(2-methylpropyl)benzaldehyde} + \text{thiourea} \xrightarrow{\text{acid catalyst}} \text{[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea can undergo several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
作用機序
The mechanism of action of [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The thiourea group can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]urea: Similar structure but with an oxygen atom instead of sulfur.
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]guanidine: Contains a guanidine group instead of thiourea.
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiosemicarbazide: Contains an additional hydrazine group.
Uniqueness
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
914636-45-6 |
|---|---|
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC名 |
[[4-(2-methylpropyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(2)7-10-3-5-11(6-4-10)8-14-15-12(13)16/h3-6,8-9H,7H2,1-2H3,(H3,13,15,16) |
InChIキー |
SGHWUUOQYKMTFX-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C=NNC(=S)N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C=NNC(=S)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2439503.png)
![2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2439504.png)


![1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2439509.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide](/img/structure/B2439514.png)

![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)

![3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide](/img/structure/B2439520.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439522.png)
